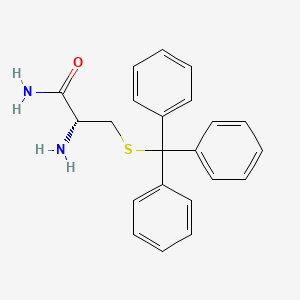

H-Cys(Trt)-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

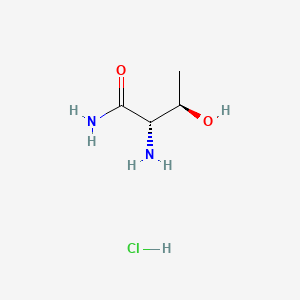

H-Cys(Trt)-NH2, also known as this compound, is a useful research compound. Its molecular formula is C22H22N2OS and its molecular weight is 362,49 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Péptidos

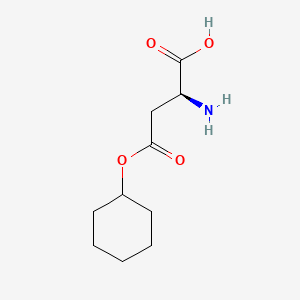

Los grupos protectores de cisteína como "H-Cys(Trt)-NH2" son cruciales en la síntesis de péptidos. Permiten el acoplamiento de bloques de construcción de aminoácidos a través de enlaces amida {svg_1}.

Química de Proteínas

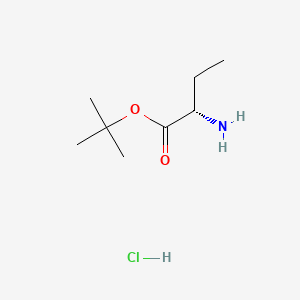

La química de grupos protectores para el grupo tiol de cisteína ha permitido una amplia gama de química de péptidos y proteínas en las últimas décadas {svg_2}.

Síntesis de Péptidos Ricos en Disulfuro Complejos

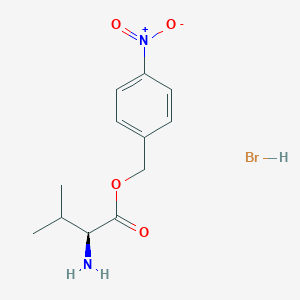

Se han desarrollado estrategias sofisticadas para la protección y posterior desprotección de la cisteína, facilitando la síntesis de péptidos ricos en disulfuro complejos {svg_3}.

Semisíntesis de Proteínas

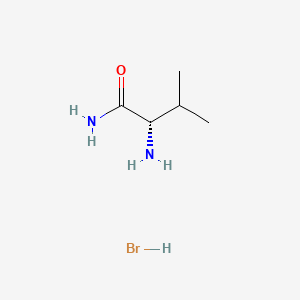

Los grupos protectores de cisteína se han utilizado en la semisíntesis de proteínas {svg_4}.

Etiquetado de Péptidos/Proteínas in vitro

Los grupos protectores de cisteína se han utilizado para el etiquetado de péptidos/proteínas in vitro {svg_5}.

Etiquetado de Péptidos/Proteínas in vivo

Los grupos protectores de cisteína también se han utilizado para el etiquetado de péptidos/proteínas in vivo {svg_6}.

Mecanismo De Acción

Target of Action

H-Cys(Trt)-NH2, also known as Cysteine with a Trityl (Trt) protecting group, primarily targets the cysteine thiol group in peptide and protein structures . The cysteine thiol group plays a crucial role in the structure and function of many proteins, and its modification can significantly impact protein activity.

Mode of Action

The Trityl protecting group in this compound shields the reactive thiol group of cysteine during peptide synthesis, preventing unwanted side reactions . This protection is temporary and can be removed under specific conditions to reveal the active thiol group . The removal of the Trityl group is typically achieved by treatment with 1% trifluoroacetic acid (TFA) in dichloromethane (DCM) or 20% trifluoroethanol (TFE) in DCM .

Biochemical Pathways

The use of this compound facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The ability to selectively protect and deprotect cysteine residues allows for the precise control of disulfide bond formation, which is critical for the correct folding and function of many proteins.

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides and proteins with the correct disulfide connectivity . This can lead to the production of functional biomolecules with diverse biological activities, depending on the specific sequence and structure of the peptide or protein.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of Trityl group removal can be affected by the pH, temperature, and solvent used . Additionally, the stability of the Trityl-protected cysteine can be influenced by the presence of other reactive groups in the peptide or protein, as well as by the conditions of storage and handling .

Análisis Bioquímico

Biochemical Properties

H-Cys(Trt)-NH2 is involved in the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . It interacts with enzymes, proteins, and other biomolecules in these processes. For instance, it is known to interact with the human kinesin Eg5, inhibiting its basal ATPase activity and microtubule-activated ATPase activity .

Cellular Effects

The effects of this compound on cells are largely tied to its role in peptide synthesis. It influences cell function by facilitating the synthesis of peptides that play crucial roles in cell signaling pathways, gene expression, and cellular metabolism . For example, it is a specific inhibitor of Eg5, a protein required for establishing and maintaining a bipolar spindle .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits Eg5-driven microtubule sliding velocity in a reversible fashion with an IC50 of 500 nM . This inhibition is achieved through binding interactions with the protein, leading to enzyme inhibition and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is used in the synthesis of protected peptide acids, and the cleavage of the protected peptide is effected by treatment with 1% TFA in DCM or 20% TFE in C649 DCM . This process can influence the long-term effects of this compound on cellular function in in vitro or in vivo studies.

Metabolic Pathways

This compound is involved in the metabolic pathways related to peptide synthesis. It interacts with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

(2R)-2-amino-3-tritylsulfanylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2OS/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H2,24,25)/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWBGKONMFYEKL-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659065 |

Source

|

| Record name | S-(Triphenylmethyl)-L-cysteinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166737-85-5 |

Source

|

| Record name | S-(Triphenylmethyl)-L-cysteinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![potassium;(2S)-2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate](/img/structure/B612968.png)

![(2S)-5-(Diaminomethylideneamino)-2-[(4-methoxyphenyl)iminocarbamoylamino]pentanoic acid;hydrochloride](/img/structure/B612969.png)